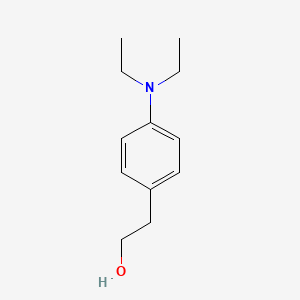

4-(Diethylamino)phenethyl alcohol

Description

Contextualization of Phenethyl Alcohol Derivatives as Organic Building Blocks

Phenethyl alcohol, also known as 2-phenylethanol, is an organic compound that serves as a foundational structure for a wide array of derivatives. wikipedia.org It is a colorless liquid with a characteristic floral odor, a property that has led to its widespread use in the fragrance and flavor industries. wikipedia.org Beyond its sensory applications, phenethyl alcohol is found in nature within the essential oils of plants like roses, carnations, and hyacinths. It is also produced as a byproduct of fermentation and functions as a natural antimicrobial agent in some contexts. wikipedia.org

In the realm of chemical synthesis, phenethyl alcohol and its derivatives are valued as versatile organic building blocks. The basic structure, consisting of a benzene (B151609) ring attached to an ethanol (B145695) backbone (a phenethyl group bonded to a hydroxyl group), provides a robust scaffold that can be readily modified. wikipedia.org Industrial production of phenethyl alcohol is commonly achieved through two primary routes: the Friedel-Crafts reaction between benzene and ethylene (B1197577) oxide, or the hydrogenation of styrene (B11656) oxide. These methods provide a scalable supply for its use as a precursor in the synthesis of more complex molecules. The stability of the phenethyl scaffold, particularly its resistance to alkaline conditions, makes it a reliable intermediate in multi-step synthetic pathways.

Structural Significance of Amino-Substituted Phenethyl Alcohol Scaffolds

The introduction of an amino group onto the phenethyl alcohol scaffold dramatically increases its functional and structural significance, giving rise to the class of amino-substituted phenethyl alcohols. This modification imparts a combination of features that are highly sought after in medicinal chemistry and materials science. The structure contains three key components: the aromatic phenyl ring, the flexible ethyl chain, and the two functional groups—hydroxyl (-OH) and amino (-NR₂).

This unique combination of a nucleophilic/basic amino group and a hydrogen-bonding hydroxyl group, often in a 1,2-relationship (vicinal amino alcohols), creates a powerful platform for molecular recognition and catalysis. These functional groups can coordinate to metal centers, making them valuable as ligands in asymmetric synthesis. Furthermore, the bifunctional nature of the scaffold allows these molecules to act as organocatalysts, where the amine can function as a Brønsted base while the alcohol provides stabilization through hydrogen bonding. This dual activity is crucial for controlling the stereochemistry of chemical reactions. The aryl group also plays a critical role, contributing to the electronic properties and steric environment of the molecule, which is essential for its interaction with biological targets such as enzymes and receptors. This has led to the integration of aryl amino alcohol motifs into numerous pharmaceutical compounds.

Historical Development and Emerging Trends in the Study of Aminoaryl Alcohols

The study of aminoaryl alcohols has evolved significantly from classical synthetic procedures to highly sophisticated and efficient modern methodologies. Historically, the synthesis of such compounds often relied on multi-step processes, including foundational reactions like the Friedel-Crafts alkylation to construct the basic carbon skeleton, followed by functional group manipulations to introduce the amino and hydroxyl moieties. wikipedia.org

Contemporary research has shifted towards developing more direct, stereoselective, and atom-economical methods. A major trend is the rise of asymmetric organocatalysis, where small, chiral organic molecules like amino alcohols are used to induce enantioselectivity in chemical transformations. Researchers are actively designing new hybrid organocatalysts that incorporate amino alcohol backbones fused with other functional units to achieve high yields and stereoselectivity in complex reactions.

Another emerging trend is the application of biocatalysis, using enzymes or whole-cell systems to produce enantiomerically pure amino alcohols. This approach offers the benefits of high selectivity and environmentally benign reaction conditions. Furthermore, there is growing interest in using amino alcohols as starting materials for creating diverse libraries of sp³-rich chiral fragments. These fragments are valuable in fragment-based lead discovery (FBLD), a modern approach in drug development that builds complex drug candidates from smaller, simpler molecular pieces.

Research Objectives and Scope for Investigations of 4-(Diethylamino)phenethyl alcohol

The specific compound this compound is a distinct molecule within the aminoaryl alcohol class, characterized by a diethylamino group at the para position of the phenyl ring. While extensive research has been published on the closely related 4-(Dimethylamino)phenethyl alcohol, specific studies detailing the synthesis and application of the diethyl- variant are not prominent in the available literature. However, its structure suggests several potential avenues for chemical research.

The primary objective for investigating this compound would be to characterize its properties and explore its utility as a chemical intermediate and functional monomer. The presence of the tertiary amine and the primary alcohol makes it a candidate for applications in polymer science and materials chemistry. For instance, analogous compounds like N,N-dimethylaminobenzyl alcohol have been studied as efficient co-initiators in the photopolymerization of dental resins. Similarly, related aniline (B41778) derivatives are used as curing agents and intermediates for polyesters and dyes.

Based on these precedents, research on this compound could focus on its potential as a monomer in polymerization reactions, a cross-linking agent, or a precursor for synthesizing specialized dyes or coatings. The ethyl groups on the nitrogen atom, being bulkier than methyl groups, could influence reaction kinetics, solubility, and the physical properties of resulting polymers, offering a different profile compared to its dimethyl- counterpart. Future investigations would likely involve its synthesis, purification, and subsequent use in exploratory polymerization and material science studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 78776-24-6 | chemicalbook.combldpharm.com |

| Molecular Formula | C₁₂H₁₉NO | chemicalbook.combldpharm.com |

| Molecular Weight | 193.29 g/mol | chemicalbook.combldpharm.com |

| MDL Number | MFCD06201152 | bldpharm.com |

Table 2: Comparison of this compound with a Related Compound

| Property | This compound | 4-(Dimethylamino)phenethyl alcohol |

| CAS Number | 78776-24-6 | 50438-75-0 sigmaaldrich.com |

| Molecular Formula | C₁₂H₁₉NO | C₁₀H₁₅NO sigmaaldrich.com |

| Molecular Weight | 193.29 g/mol | 165.23 g/mol sigmaaldrich.com |

| Melting Point | Not available in searched literature | 54-58 °C sigmaaldrich.com |

| Appearance | Not available in searched literature | Solid, Crystalline Powder sigmaaldrich.comthermofisher.com |

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(diethylamino)phenyl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-3-13(4-2)12-7-5-11(6-8-12)9-10-14/h5-8,14H,3-4,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNVBUDEMYKBFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Diethylamino Phenethyl Alcohol

Established Synthetic Routes to Phenethyl Alcohol Derivatives with Aromatic Substitution

The synthesis of phenethyl alcohol derivatives with substituents on the aromatic ring is a well-trodden path in organic synthesis, leveraging a portfolio of reliable and versatile reactions. These methods provide the foundational chemistry applicable to the synthesis of the target compound.

Reductive amination, or reductive alkylation, is a powerful method for forming C-N bonds and is widely used to synthesize secondary and tertiary amines from carbonyl compounds. youtube.comorganic-chemistry.org This process typically involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. youtube.com For the synthesis of a tertiary amine like the diethylamino group, a secondary amine (diethylamine) is reacted with a suitable carbonyl precursor.

The reaction can be performed in one pot by mixing the carbonyl compound, the amine, and a reducing agent. organic-chemistry.org Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), chosen for their selectivity and compatibility with various functional groups. organic-chemistry.org Catalytic hydrogenation over metals like palladium or nickel is also a viable reduction method. organic-chemistry.org

For a molecule like 4-(Diethylamino)phenethyl alcohol, a hypothetical reductive amination approach could start from a precursor such as 4-acetylphenylacetaldehyde or a protected version thereof, reacting it with diethylamine (B46881). However, a more practical route often involves the formation of the diethylamino group on a simpler aromatic aldehyde before elaborating the two-carbon alcohol side chain.

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org The Heck and Suzuki reactions are particularly relevant for constructing the carbon skeleton of substituted phenethyl derivatives.

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex. wikipedia.orglibretexts.org To form a precursor to this compound, one could envision coupling 4-bromo-N,N-diethylaniline with an ethylene (B1197577) equivalent, such as ethylene glycol vinyl ether. The resulting product could then be hydrolyzed and reduced to yield the target alcohol. The reaction typically employs a palladium catalyst like palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0) and a base such as triethylamine (B128534). wikipedia.org

The Suzuki-Miyaura coupling reaction forms a C-C bond by coupling an organoboron compound (like a boronic acid or ester) with a halide or triflate, also under palladium catalysis. libretexts.orgyoutube.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. youtube.commdpi.com A plausible Suzuki strategy for a precursor to this compound could involve the coupling of (4-(diethylamino)phenyl)boronic acid with a two-carbon electrophile like 2-bromoethanol (B42945) or its protected form. The catalytic cycle involves oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the product. libretexts.org

| Reaction Type | Key Reactants | Typical Catalyst | General Application | Reference |

|---|---|---|---|---|

| Heck Reaction | Aryl Halide + Alkene | Pd(OAc)₂, Pd(PPh₃)₄ | Forms substituted alkenes, which can be reduced. | wikipedia.org, organic-chemistry.org |

| Suzuki Coupling | Aryl Halide/Triflate + Organoboron | Pd(PPh₃)₄, NiCl₂(PCy₃)₂ | Forms biaryl or aryl-alkyl bonds with high functional group tolerance. | mdpi.com, nih.gov, libretexts.org |

A common and straightforward method for synthesizing phenethyl alcohols is the reduction of a corresponding precursor containing a carbonyl or carboxylic acid group at the benzylic position. sciencemadness.org For this compound, this would involve the reduction of a suitable derivative of either 4-(diethylamino)phenylacetic acid or a 4-(diethylamino)acetophenone.

The reduction of carboxylic acids to primary alcohols typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes, such as BH₃·THF. wikipedia.org For instance, 4-(diethylamino)phenylacetic acid could be reduced to the target alcohol. Milder methods, such as using sodium borohydride in the presence of iodine or other activators, have also been developed for the reduction of carboxylic acids. sciencemadness.orgwikipedia.org

Alternatively, the reduction of a ketone, such as a derivative of 4-(diethylamino)acetophenone (e.g., 2-chloro-1-(4-(diethylamino)phenyl)ethan-1-one), can be achieved in two steps. First, the keto group is reduced to a secondary alcohol, and then the accompanying functional group (like a halide) is manipulated or removed to form the final phenethyl alcohol structure. A more direct route is the reduction of a phenylacetyl chloride derivative, which would be readily reduced by agents like LiAlH₄ or NaBH₄.

| Precursor Type | Example Precursor for Synthesis | Common Reducing Agents | Product | Reference |

| Carboxylic Acid | 4-(Diethylamino)phenylacetic acid | LiAlH₄, BH₃·THF | This compound | wikipedia.org, organic-chemistry.org |

| Ketone | 4'-(Diethylamino)acetophenone | NaBH₄ (for carbonyl reduction) | 1-(4-(Diethylamino)phenyl)ethanol | prepchem.com |

| Ester | Ethyl 4-(diethylamino)phenylacetate | LiAlH₄ | This compound | google.com |

Beyond reductive amination, other strategies exist for introducing an amino group onto a phenethyl scaffold. Direct amination of alcohols, where a hydroxyl group is replaced by an amino group, is an atom-economical but challenging transformation. google.com These reactions often require high temperatures and pressures and specialized catalysts, such as ruthenium complexes with specific phosphine (B1218219) ligands. google.comrsc.org Applying this to a precursor like 4-hydroxyphenethyl alcohol to directly install a diethylamino group is conceptually possible but may face challenges with selectivity and harsh conditions.

Another approach is nucleophilic aromatic substitution (SₙAr) on a highly activated aromatic ring. If a phenethyl alcohol derivative with a strong electron-withdrawing group (like a nitro group) and a leaving group (like a fluoride) at the para position were available, it could potentially react with diethylamine to form the desired product. However, the conditions required for SₙAr are often harsh and may not be compatible with the alcohol functionality.

Development of Novel and Efficient Synthetic Protocols for this compound

The development of new synthetic methods aims to improve efficiency, reduce waste, and enhance selectivity, particularly chemo- and regioselectivity.

Chemo- and regioselectivity are crucial in complex molecule synthesis. For this compound, this means controlling reactions to occur at the desired position (para-substitution) and on the intended functional group (e.g., reducing a carboxylic acid without affecting the aromatic ring).

Modern synthetic developments focus on achieving these goals under milder conditions. For example, in the context of organometallic coupling, significant research has gone into designing ligands for palladium or nickel catalysts that can precisely control the reaction's outcome. mdpi.comnih.gov These advanced catalytic systems can enable couplings that were previously difficult, such as those involving less reactive aryl chlorides or enabling reactions at lower temperatures. libretexts.org

For the reduction step, chemoselective reagents have been developed that can reduce a carboxylic acid in the presence of other reducible functional groups. For instance, the use of NaBH₄ with catalytic additives can offer greater selectivity than stronger, less discriminating hydrides like LiAlH₄. researchgate.net

A truly novel approach might involve C-H activation, where a C-H bond on the aromatic ring of a phenethyl alcohol precursor is directly converted to a C-N bond. While highly advanced, such methods are at the forefront of synthetic chemistry and could offer a future pathway for a highly efficient, step-economical synthesis of this and related compounds.

Green Chemistry Principles and Sustainable Synthesis Methods

The application of green chemistry principles to the synthesis of this compound focuses on the use of more environmentally benign reagents and conditions. One such approach is the use of biocatalysis. For instance, the asymmetric reduction of ketones, a reaction analogous to the synthesis of the target molecule, has been successfully carried out using microbial cells such as Weissella paramesenteroides N7, which can reduce ketones to their corresponding alcohols with high enantioselectivity and conversion rates. While not specifically documented for 4-(diethylamino)acetophenone, this method presents a promising green alternative to traditional chemical reductants.

Another green approach is catalytic transfer hydrogenation, which avoids the need for high-pressure hydrogen gas. Using formic acid and its azeotropic mixture with triethylamine as a hydrogen source is a well-established method for the reduction of acetophenone (B1666503) derivatives. researchgate.netnih.gov This method is considered greener due to the relative ease of handling formic acid compared to gaseous hydrogen and the potential for using recyclable catalysts. nih.gov The use of water as a solvent in such reactions further enhances the green credentials of the process.

Catalytic Systems for Enhanced Reaction Efficiency and Selectivity

The choice of catalyst is critical for achieving high efficiency and selectivity in the synthesis of this compound.

Raney Nickel: A widely used catalyst for the hydrogenation of ketones is Raney nickel. orgsyn.orgresearchgate.net It is known for its high activity in the reduction of carbonyl groups under relatively mild conditions. The preparation of Raney nickel involves treating a nickel-aluminum alloy with a concentrated sodium hydroxide (B78521) solution. orgsyn.org For the hydrogenation of acetophenone, Raney Ni-Al alloy in water has been shown to achieve high conversion rates. researchgate.net Carbon-supported Raney nickel catalysts have also been developed, offering the advantage of being suitable for fixed-bed reactors and showing high activity and selectivity in ketone hydrogenations. mdpi.com

Noble Metal Catalysts: Palladium and ruthenium-based catalysts are also highly effective for the hydrogenation of ketones. For instance, palladium supported on silica (B1680970) (Pd@SiO₂) has been used for the catalytic reduction of acetophenone. nih.gov Ruthenium complexes, particularly those with chiral ligands like TsDPEN, are renowned for their high efficiency and enantioselectivity in the asymmetric transfer hydrogenation of ketones using formic acid/triethylamine as the hydrogen source. researchgate.net Rhodium complexes have also demonstrated excellent results in asymmetric transfer hydrogenation in aqueous media. rsc.org

The following table summarizes various catalytic systems used for the reduction of acetophenone and its derivatives, which are applicable to the synthesis of this compound.

| Catalyst | Substrate | Hydrogen Source | Solvent | Temperature (°C) | Pressure | Conversion (%) | Selectivity (%) | Reference |

| Raney Ni-Al alloy | Acetophenone | H₂ | H₂O | 110 | 2 MPa | 100 | 96.4 (product yield) | researchgate.net |

| Pd@SiO₂ | Acetophenone | NaBH₄ | H₂O/HPMC | 80 | - | >99.34 | 100 | |

| [(mesitylene)RuCl(R,R)-(TsDPEN)] | Acetophenone | HCOOH/NEt₃ | THF | 40 | - | - | - | researchgate.net |

| Rh/tetramethylcyclopentadienyl complex | Ketones | HCOOH/NEt₃ or H₂O | - | - | - | excellent | - | rsc.org |

| RuCl₂(PPh₃)₃ with PHOX ligand | Acetophenone derivatives | Isopropanol | Isopropanol | - | - | - | - | researchgate.net |

Process Optimization and Scale-Up Considerations

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound while ensuring the process is economically viable and safe for large-scale production.

Key parameters for optimization include:

Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate and cost. Lowering the catalyst loading without compromising the yield is a key objective.

Temperature and Pressure: For catalytic hydrogenations, these parameters are critical. Higher temperatures and pressures generally lead to faster reaction rates but can also result in side reactions and require more specialized and costly equipment. For instance, in the hydrogenation of acetophenone using Raney Ni-Al alloy, a temperature of 110°C and a pressure of 2 MPa were found to be optimal. researchgate.net

Solvent: The choice of solvent can affect the solubility of reactants, the activity of the catalyst, and the ease of product isolation. Green solvents like water or ethanol (B145695) are preferred.

Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time to achieve maximum conversion without the formation of degradation products.

Agitation: In heterogeneous catalysis, efficient stirring is necessary to ensure good contact between the reactants and the catalyst surface.

For large-scale synthesis, several factors need to be considered. The heat generated during an exothermic hydrogenation reaction must be effectively managed to prevent runaway reactions. The handling of flammable solvents and pyrophoric catalysts like Raney nickel requires strict safety protocols. The separation of the catalyst from the product mixture and the potential for catalyst recycling are also important economic and environmental considerations. For instance, the development of fixed-bed reactors with carbon-supported Raney nickel catalysts facilitates continuous processing and easier catalyst separation. mdpi.com

Isolation and Purification Techniques for High Purity this compound

After the synthesis, the crude product needs to be isolated and purified to remove unreacted starting materials, catalyst residues, and byproducts.

Filtration: The first step in purification is typically the removal of the solid catalyst by filtration. This is a straightforward process for heterogeneous catalysts.

Extraction: The product can be extracted from the reaction mixture using a suitable solvent. This is often followed by washing the organic layer with water or brine to remove any water-soluble impurities.

Distillation: Fractional distillation under reduced pressure is a common method for purifying liquid alcohols. This technique separates compounds based on their boiling points. For phenylethyl alcohols, distillation is an effective method to remove both lower and higher boiling point impurities.

Crystallization: If the final product is a solid, crystallization is an excellent method for achieving high purity. The crude product is dissolved in a suitable solvent at an elevated temperature, and then cooled to allow the pure product to crystallize, leaving impurities in the mother liquor. For chiral compounds, preferential crystallization can be used to separate enantiomers. patsnap.com For instance, a method for preparing chiral alpha-phenylethyl alcohol with high purity involves crystallization from petroleum ether. nih.gov

Chromatography: Column chromatography is a powerful technique for separating compounds with similar physical properties. While often used on a smaller scale in research laboratories, it can be adapted for larger scale purifications if necessary. For the purification of a complex molecule containing a 4-(dimethylamino)phenyl group, column chromatography on silica gel with an ethyl acetate/n-hexane eluent was employed. researchgate.net

The final purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic and Structural Characterization of 4 Diethylamino Phenethyl Alcohol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR and Carbon (¹³C) NMR for Chemical Environment Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that reveal the different chemical environments of the hydrogen and carbon atoms in 4-(Diethylamino)phenethyl alcohol, respectively. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the known effects of its functional groups and data from analogous structures like phenethyl alcohol and 4-(Dimethylamino)phenethyl alcohol. chemicalbook.comchemicalbook.com

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the two ethyl side chains (phenethyl and diethylamino), and the hydroxyl proton. The aromatic protons on the benzene (B151609) ring will appear as two doublets, characteristic of a 1,4-disubstituted (para) pattern. The ethyl group of the phenethyl moiety will present as two triplets, while the diethylamino group's methylene (B1212753) protons will be a quartet and the terminal methyl protons a triplet. The hydroxyl proton signal can vary in position and may be broad.

The ¹³C NMR spectrum will display unique signals for each carbon atom in a different chemical environment. The presence of the electron-donating diethylamino group will cause a significant upfield shift for the carbon atom it is attached to (C4) and affect the other aromatic carbons. The carbons of the phenethyl side chain and the diethylamino group will appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Structure Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| H-2, H-6 | Aromatic | ~7.0-7.2 (d) | - |

| H-3, H-5 | Aromatic | ~6.6-6.8 (d) | - |

| H-7 | -CH₂-Ar | ~2.7-2.9 (t) | - |

| H-8 | -CH₂-OH | ~3.7-3.9 (t) | - |

| H-10 | N-(CH₂)₂- | ~3.3-3.5 (q) | - |

| H-11 | -CH₃ | ~1.1-1.3 (t) | - |

| OH | Hydroxyl | Variable | - |

| C-1 | Aromatic | - | ~128-130 |

| C-2, C-6 | Aromatic | - | ~129-131 |

| C-3, C-5 | Aromatic | - | ~112-114 |

| C-4 | Aromatic | - | ~146-148 |

| C-7 | -CH₂-Ar | - | ~38-40 |

| C-8 | -CH₂-OH | - | ~62-64 |

| C-10 | N-(CH₂)₂- | - | ~44-46 |

| C-11 | -CH₃ | - | ~12-14 |

Note: Predicted values are based on data from analogous compounds and standard substituent effects. 'd' denotes a doublet, 't' a triplet, and 'q' a quartet.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between nuclei. youtube.comoxinst.com

COSY (Correlation Spectroscopy): This experiment would confirm the connectivity of protons that are coupled to each other, typically on adjacent carbons. oxinst.com Key correlations expected for this compound would be between the H-7 and H-8 protons of the phenethyl side chain, and between the methylene (H-10) and methyl (H-11) protons of the diethylamino groups.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively assign each carbon signal to its attached proton(s), for instance, linking the ¹H signal at ~2.8 ppm to the ¹³C signal at ~39 ppm (C-7).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. It is useful for determining conformation. A NOESY spectrum could reveal the spatial proximity between the protons of the diethylamino group and the adjacent aromatic protons (H-3/H-5).

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, identifies the functional groups within a molecule by probing their characteristic vibrational frequencies. nih.govresearchgate.net

FTIR Spectroscopy: The FTIR spectrum would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. C-H stretching vibrations from the aromatic ring and the aliphatic ethyl chains would appear around 2850-3100 cm⁻¹. The aromatic C=C stretching vibrations are expected in the 1500-1600 cm⁻¹ region, and the C-O stretching of the primary alcohol would be observed around 1050 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. chemicalbook.com The aromatic ring vibrations, particularly the ring-breathing mode around 1600 cm⁻¹, would give a strong signal. Unlike in FTIR, the O-H stretch is typically a weak band in Raman spectra. The symmetric C-H stretching modes would also be prominent.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Alcohol | O-H Stretch | 3200-3600 (broad, strong) | Weak |

| Aromatic/Aliphatic | C-H Stretch | 2850-3100 (strong) | 2850-3100 (strong) |

| Aromatic Ring | C=C Stretch | 1500-1620 (medium) | 1580-1620 (strong) |

| Diethylamino | C-N Stretch | 1150-1250 (medium) | Medium |

Electronic Spectroscopy (UV-Vis Absorption and Fluorescence) for Electronic Transitions and Chromophoric Behavior

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy provide insights into the electronic structure of a molecule by measuring its interaction with ultraviolet and visible light.

UV-Vis Absorption: The chromophore in this compound is the N,N-diethylaniline moiety. The parent phenethyl alcohol absorbs weakly in the UV region. nist.govresearchgate.net However, the powerful electron-donating diethylamino group (-NEt₂) acts as a strong auxochrome, causing a significant bathochromic (red) shift of the absorption maxima to longer wavelengths, likely around 260-320 nm. researchgate.netbiointerfaceresearch.com This is due to π → π* and n → π* electronic transitions within the conjugated system.

Fluorescence Spectroscopy: Compounds with an electron-donating group (like -NEt₂) conjugated to an aromatic ring often exhibit fluorescence due to the formation of an intramolecular charge transfer (ICT) excited state. rsc.org Upon excitation at its absorption maximum, this compound is expected to emit fluorescence at a longer wavelength (a phenomenon known as the Stokes shift). The exact emission wavelength can be sensitive to solvent polarity. researchgate.net

Mass Spectrometry (HRMS, GC-MS, LC-MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the precise mass of the molecular ion ([M]+ or [M+H]+). nih.gov For this compound (C₁₂H₁₉NO), the exact mass of the neutral molecule is 193.1467 u. An HRMS measurement confirming this mass would unequivocally establish its elemental composition.

GC-MS and LC-MS: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used to analyze the compound and its fragmentation patterns. nih.govmyadlm.org LC-MS is particularly well-suited for analyzing such polar compounds. nih.gov The primary fragmentation pathway would likely involve benzylic cleavage, resulting in the formation of a highly stable diethylaminobenzyl cation.

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Measurement | Predicted Value (m/z) | Inference |

|---|---|---|---|

| HRMS (ESI+) | [M+H]⁺ | 194.1540 | Confirms molecular formula C₁₂H₁₉NO |

| MS | Molecular Ion [M]⁺ | 193.1 | Confirms molecular weight |

| MS/MS | Major Fragment | 148.1 | Benzylic cleavage, loss of -CH₂CH₂OH |

| MS/MS | Fragment | 175.1 | Loss of H₂O |

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis (if crystalline form obtained)

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid, crystalline state. wikipedia.org While some related compounds are known to be crystalline powders, no published crystal structure for this compound was identified in the searched literature. thermofisher.com

Should a suitable single crystal of the compound be obtained, X-ray diffraction analysis would provide a wealth of information. researchgate.net It would precisely determine all bond lengths, bond angles, and torsion angles, revealing the exact conformation of the phenethyl side chain and the orientation of the diethylamino group relative to the aromatic ring. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the alcohol's hydroxyl group and potential weak C-H···π interactions. This data is invaluable for understanding the molecule's solid-state properties and for computational modeling studies.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination (if chiral forms are synthesized)

As of the current body of scientific literature, there are no available research findings detailing the synthesis of chiral forms of this compound. The successful isolation or asymmetric synthesis of its enantiomers is a fundamental prerequisite for the application of chiroptical spectroscopic methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These techniques are specifically used to characterize chiral molecules.

Consequently, no experimental data regarding the specific rotation, molar ellipticity, or the determination of enantiomeric excess for this compound has been reported. The generation of such data is contingent upon the future synthesis and enantiomeric separation of this compound.

Should the enantiomers of this compound be synthesized in the future, chiroptical spectroscopy would be an indispensable tool for their characterization. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemical features of the molecule. ORD spectroscopy measures the change in optical rotation as a function of wavelength. Both techniques are powerful for determining the absolute configuration and for quantifying the enantiomeric purity (enantiomeric excess) of a sample.

A hypothetical workflow for such a future study would involve:

Asymmetric Synthesis or Chiral Resolution: The initial step would be the synthesis of individual enantiomers of this compound using either an enantioselective synthetic route or the separation of a racemic mixture through techniques like chiral chromatography.

Chiroptical Measurements: The purified enantiomers would then be analyzed using CD and ORD spectroscopy. This would establish their characteristic spectral profiles.

Enantiomeric Excess Determination: With the chiroptical data of the pure enantiomers, calibration curves could be established to determine the enantiomeric excess of any mixture of the two enantiomers. This is a critical aspect of quality control in the synthesis of chiral molecules.

Until such research is conducted and published, the chiroptical properties of this compound remain uncharacterized.

Computational and Theoretical Investigations of 4 Diethylamino Phenethyl Alcohol

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 4-(Diethylamino)phenethyl alcohol at the atomic level. These methods allow for the determination of the molecule's electronic structure and the prediction of its most stable three-dimensional arrangement.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the ground state properties of molecules like this compound. By approximating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and electronic properties.

In a typical DFT study of a substituted phenethylamine (B48288) derivative, the geometry of the molecule is optimized to find its lowest energy conformation. For a related compound, (E)-4-(diethylamino)-2-((4-phenoxyphenylimino)methyl)phenol, calculations using the B3LYP functional and a 6-311+G(d,p) basis set have been shown to provide optimized geometric parameters that are in good agreement with experimental data from single-crystal X-ray diffraction. researchgate.net Similar calculations for this compound would likely yield accurate predictions for its bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations can elucidate electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net The MEP map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for understanding intermolecular interactions. researchgate.net

Table 1: Representative Predicted Ground State Properties from DFT Calculations for a Similar Amino-Phenethyl Alcohol Derivative

| Property | Predicted Value |

| HOMO Energy | -5.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.3 eV |

| Dipole Moment | 3.5 D |

Note: The values in this table are illustrative and based on typical DFT calculations for structurally similar molecules.

Ab Initio Methods for Excited State Characterization and Spectroscopic Predictions

While DFT is powerful for ground state properties, ab initio methods, such as Time-Dependent Density Functional Theory (TD-DFT) and other more advanced techniques, are employed to study the electronically excited states of this compound. arxiv.org These calculations are essential for predicting and interpreting the molecule's spectroscopic behavior, such as its UV-Vis absorption spectrum.

Ab initio calculations can provide information on the energies of electronic transitions, the oscillator strengths of these transitions, and the nature of the excited states involved. researchgate.net This allows for a theoretical prediction of the absorption maxima (λmax) which can be compared with experimental spectroscopic data. Such studies are crucial for understanding the photophysical properties of the molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior of this compound over time. By simulating the movements of atoms and molecules, MD can provide insights into conformational flexibility and the nature of intermolecular interactions, particularly in a solvent environment. nih.govresearchgate.net

Simulations typically involve placing the molecule in a box of solvent molecules (e.g., water) and calculating the forces between all atoms using a force field. The trajectories of the atoms are then determined by integrating Newton's equations of motion. Analysis of these trajectories can reveal the preferred conformations of the molecule, the flexibility of different parts of the structure (e.g., the diethylamino group and the ethyl alcohol side chain), and the formation of hydrogen bonds with solvent molecules. mdpi.commdpi.com

Key analyses performed during MD simulations include the calculation of Root Mean Square Deviation (RMSD) to assess the stability of the simulation and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com Radial distribution functions can be used to characterize the solvation shell around specific functional groups. nih.gov

Structure-Activity Relationship (SAR) Modeling within Amino-Phenethyl Alcohol Series

Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a series of compounds with their biological activity. For the amino-phenethyl alcohol series, SAR studies can help identify the key structural features responsible for a particular biological effect. biomolther.org

Computational SAR studies often involve calculating various molecular descriptors for a set of related compounds and then using statistical methods, such as quantitative structure-activity relationship (QSAR) analysis, to build a mathematical model that predicts activity. researchgate.net These descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

For instance, studies on phenethylamine derivatives have shown that substitutions on the phenyl ring can significantly impact their binding affinity to biological targets. biomolther.org Similarly, modifications to the amino group and the alcohol moiety would be expected to influence the activity of this compound. By systematically varying these structural features in a computational model, it is possible to predict which modifications are likely to enhance or diminish a desired activity. nih.govnih.gov

Table 2: Illustrative SAR Data for a Series of Amino-Phenethyl Alcohol Derivatives

| Compound | Substitution on Phenyl Ring | Substitution on Amino Group | Predicted Activity (Arbitrary Units) |

| 1 | 4-H | Diethyl | 1.0 |

| 2 | 4-OH | Diethyl | 1.5 |

| 3 | 4-OCH3 | Diethyl | 1.2 |

| 4 | 4-H | Dimethyl | 0.8 |

Note: This table presents hypothetical data to illustrate the principles of SAR modeling.

Reaction Mechanism Studies through Computational Approaches (e.g., Transition State Analysis)

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. nih.gov

Transition state analysis, often performed using DFT, allows for the calculation of the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to occur. nih.gov This information is crucial for understanding the kinetics and feasibility of a particular chemical transformation. For example, computational studies could be used to investigate the mechanism of oxidation of the alcohol group or reactions involving the aromatic ring or the amino group. By locating the transition state structure and calculating its energy, one can predict the most likely reaction pathway.

Prediction of Spectroscopic Signatures via Computational Methods

In addition to UV-Vis spectra, computational methods can predict other spectroscopic signatures of this compound, such as its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

The vibrational frequencies and their corresponding intensities can be calculated using DFT, leading to a theoretical IR spectrum. researchgate.net Comparing this predicted spectrum with an experimental one can aid in the structural characterization of the molecule. Specific vibrational modes, such as the O-H stretch of the alcohol, the C-N stretches of the diethylamino group, and the various vibrations of the aromatic ring, can be assigned based on the calculations.

Reactivity and Derivatization Chemistry of 4 Diethylamino Phenethyl Alcohol

Chemical Transformations Involving the Hydroxyl Functionality

The hydroxyl group of 4-(diethylamino)phenethyl alcohol, being a primary alcohol, undergoes a range of characteristic reactions, including esterification, etherification, oxidation, reduction, and nucleophilic substitution.

Esterification and Etherification Reactions

Esterification: The primary alcohol group of this compound can be readily converted into an ester. This transformation is typically achieved by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as acid chlorides or acid anhydrides.

One common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid. google.comnih.gov This is an equilibrium process, and to drive the reaction towards the ester product, an excess of the alcohol or the removal of water is often employed. google.com For instance, the enzymatic synthesis of phenethyl acetate (B1210297) from phenethyl alcohol and acyl donors like acetic anhydride (B1165640) or vinyl acetate has been shown to achieve high conversion rates. nih.gov A study on the enzymatic synthesis of phenethyl formate (B1220265) also demonstrated high yields, highlighting the utility of enzymatic methods for these transformations. doubtnut.com

A more reactive approach involves the use of acid chlorides or anhydrides, which react with the alcohol to form the corresponding ester. nih.gov These reactions are often carried out in the presence of a base, like pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. masterorganicchemistry.com For example, phenethyl acetate is the ester that results from the condensation of acetic acid and phenethyl alcohol. researchgate.net

Etherification: The hydroxyl group can also be converted into an ether. The Williamson ether synthesis is a widely used method for this purpose. researchgate.netorganicchemistrytutor.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. organicchemistrytutor.commasterorganicchemistry.com For a primary alcohol like this compound, this method is particularly effective. The alcohol is first treated with a strong base, such as sodium hydride, to form the sodium alkoxide. This is then reacted with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to yield the corresponding ether. masterorganicchemistry.com The synthesis of methyl-B-phenyl-ethyl-ether has been achieved by the action of dimethyl sulphate on aluminium-fi-phenyl ethoxide. masterorganicchemistry.com

A general procedure for the Williamson ether synthesis involves treating the alcohol with a base like sodium hydroxide (B78521) and then adding the alkylating agent, often in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide to facilitate the reaction between the aqueous and organic phases. libretexts.org

Table 1: Examples of Esterification and Etherification Reactions

| Reaction Type | Reactants | Reagents | Product |

|---|---|---|---|

| Esterification | This compound, Acetic Anhydride | Pyridine | 4-(Diethylamino)phenethyl acetate |

| Etherification | This compound, Methyl Iodide | Sodium Hydride | 4-(Diethylamino)phenethyl methyl ether |

Oxidation and Reduction Reactions

Oxidation: The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. numberanalytics.com

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent like dichloromethane (B109758) (DCM), will selectively oxidize the primary alcohol to the corresponding aldehyde, 4-(diethylamino)phenylacetaldehyde. beilstein-journals.orgwww.gov.uknih.govnih.gov The absence of water is crucial to prevent over-oxidation to the carboxylic acid. beilstein-journals.org

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) in a basic solution or chromic acid (generated from CrO3 and sulfuric acid, also known as the Jones reagent), will oxidize the primary alcohol directly to the carboxylic acid, 4-(diethylamino)phenylacetic acid. numberanalytics.com The oxidation of phenethyl alcohol to phenylacetic acid is a known transformation. numberanalytics.com Enzymatic oxidation of 2-phenylethylamine can also lead to phenylacetic acid. acs.org

Reduction: The hydroxyl group of this compound is generally not susceptible to reduction under standard catalytic hydrogenation conditions that would, for example, reduce a carbonyl group. To achieve the reduction of the alcohol to the corresponding alkane, 4-(diethylamino)phenylethane, the hydroxyl group must first be converted into a good leaving group, such as a tosylate, followed by reduction with a powerful hydride reagent like lithium aluminum hydride.

Nucleophilic Substitution at the Carbon Bearing the Hydroxyl Group

Direct nucleophilic substitution of the hydroxyl group is difficult because the hydroxide ion (OH-) is a poor leaving group. Therefore, to facilitate substitution, the hydroxyl group must first be converted into a better leaving group.

A common strategy is to convert the alcohol into a sulfonate ester, such as a tosylate or mesylate. nih.gov This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. nih.govrsc.org The resulting tosylate or mesylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in an SN2 reaction. For example, reaction of the tosylate with sodium azide (B81097) would yield 4-(2-azidoethyl)-N,N-diethylaniline.

Alternatively, the alcohol can be treated with strong hydrohalic acids (HBr or HCl) to protonate the hydroxyl group, forming a good leaving group (H2O). Subsequent attack by the halide ion results in the formation of the corresponding phenethyl halide. For a primary alcohol, this reaction proceeds via an SN2 mechanism.

Table 2: Reagents for Functional Group Transformations of the Hydroxyl Group

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation to Aldehyde | Pyridinium Chlorochromate (PCC) | Aldehyde |

| Oxidation to Carboxylic Acid | Potassium Permanganate (KMnO4) | Carboxylic Acid |

| Conversion to Leaving Group | p-Toluenesulfonyl chloride (TsCl), Pyridine | Tosylate |

| Conversion to Alkyl Halide | HBr or HCl (concentrated) | Alkyl Halide |

Reactions of the Tertiary Diethylamino Group

The nitrogen atom of the diethylamino group possesses a lone pair of electrons, making it basic and nucleophilic. This allows for reactions such as salt formation and quaternization.

Salt Formation and Quaternization Reactions

Salt Formation: As a tertiary amine, the diethylamino group is basic and readily reacts with acids to form ammonium (B1175870) salts. For instance, treatment of this compound with a strong acid like hydrochloric acid (HCl) will protonate the nitrogen atom to form 4-(diethylamino)phenethylammonium chloride. These salts often exhibit increased water solubility compared to the free base. The formation of salts is a common practice in the pharmaceutical industry to improve the handling and formulation of drug molecules containing amine groups. The synthesis and characterization of various ammonium salts have been extensively studied. libretexts.orgnumberanalytics.com

Quaternization: The nucleophilic nitrogen atom can also react with alkyl halides in a process known as quaternization or the Menshutkin reaction. This reaction converts the tertiary amine into a quaternary ammonium salt. For example, reacting this compound with an alkyl halide such as methyl iodide (CH3I) would yield the corresponding N,N-diethyl-N-methyl-4-(2-hydroxyethyl)anilinium iodide. This reaction typically proceeds via an SN2 mechanism.

Participation in Electron Transfer Processes

The diethylamino group, being an electron-donating group, can participate in electron transfer reactions. The electrochemical oxidation of N,N-dialkylanilines has been studied, and it is known that the initial step involves the formation of a radical cation. This radical cation can then undergo further reactions, such as dimerization or reaction with other nucleophiles present in the medium.

Photoinduced electron transfer (PET) reactions involving aniline (B41778) derivatives have also been investigated. In these processes, the electronically excited state of a photosensitizer can accept an electron from the nitrogen atom of the diethylamino group, generating the corresponding radical cation. This reactive intermediate can then participate in various subsequent chemical transformations. The study of such electron transfer processes is crucial in understanding the mechanisms of phototoxicity and in the design of photochemically active molecules.

Amide and Carbamate (B1207046) Formation

The structure of this compound contains a tertiary amine and a primary alcohol. The tertiary amine, lacking a proton, cannot form amides directly. However, the primary alcohol group provides a reactive site for the synthesis of carbamates (also known as urethanes), which are structurally related to amides and are significant in medicinal chemistry and polymer science. tandfonline.comyoutube.com

The most direct route to carbamate formation from an alcohol is its reaction with an isocyanate. kuleuven.be This reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group (-N=C=O). The process is often catalyzed by bases like 4-dimethylaminopyridine (B28879) (DMAP) or tertiary amines, and it proceeds readily to yield the corresponding carbamate. kuleuven.beresearchgate.net For this compound, this provides a straightforward method for derivatization at the hydroxyl terminus.

Another common method involves a two-step process using a chloroformate, such as p-nitrophenyl chloroformate. researchgate.net The alcohol first reacts with the chloroformate to form an activated carbonate intermediate. This intermediate is then treated with a primary or secondary amine to yield the final carbamate. This method is versatile, allowing for the introduction of a wide variety of substituents on the carbamate nitrogen.

The table below illustrates potential carbamate derivatives synthesized from this compound.

| Reactant | Product Structure | Product Name |

| Phenyl isocyanate | C₂H₅)₂NC₆H₄CH₂CH₂OC(O)NHC₆H₅ | 2-(4-(Diethylamino)phenyl)ethyl phenylcarbamate |

| Methyl isocyanate | (C₂H₅)₂NC₆H₄CH₂CH₂OC(O)NHCH₃ | 2-(4-(Diethylamino)phenyl)ethyl methylcarbamate |

| Trichloroacetyl isocyanate | (C₂H₅)₂NC₆H₄CH₂CH₂OC(O)NHC(O)CCl₃ | 2-(4-(Diethylamino)phenyl)ethyl (trichloroacetyl)carbamate |

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Aromatic Substitutions

The benzene (B151609) ring of this compound is highly susceptible to electrophilic aromatic substitution (EAS) due to the presence of the powerful electron-donating N,N-diethylamino group.

Electrophilic Aromatic Substitution (EAS)

The N,N-diethylamino group is a strongly activating, ortho, para-directing group. Its lone pair of electrons can be donated into the π-system of the aromatic ring, increasing the electron density, particularly at the ortho and para positions, and stabilizing the cationic intermediate (the arenium ion) formed during electrophilic attack. The 2-hydroxyethyl substituent on the ring is a weakly deactivating group via the inductive effect. The powerful activating effect of the diethylamino group dominates the reactivity and regioselectivity of the ring.

However, the directing effect is highly dependent on the reaction's pH.

Under neutral or basic conditions , the diethylamino group remains a free base and directs incoming electrophiles to the ortho and para positions. Due to steric hindrance from the ethyl groups, the para product is often favored. Since the para position is already substituted, electrophilic attack is expected to occur exclusively at the ortho positions (positions 3 and 5).

Under strongly acidic conditions , such as those used for nitration (a mixture of nitric acid and sulfuric acid), the nitrogen atom of the diethylamino group is protonated to form an anilinium salt, -N⁺H(C₂H₅)₂. stackexchange.comyoutube.com This protonated group is strongly deactivating and becomes a meta-director due to its powerful electron-withdrawing inductive effect. Therefore, nitration under these conditions would yield the meta-nitro derivative. stackexchange.comyoutube.com

Specific EAS reactions include:

Halogenation: Halogenation can be achieved with high regioselectivity. For instance, treatment of related N,N-dialkylaniline N-oxides with thionyl bromide leads exclusively to para-bromination, while thionyl chloride favors ortho-chlorination. nih.gov

Nitrosation: Reaction with an alkyl nitrite (B80452) in an acidic medium can introduce a nitroso group (-NO) at the para position. google.com Given that the para position in the title compound is occupied, this reaction would likely target the ortho position or not proceed as readily.

The table below summarizes the expected major products for EAS reactions on this compound under different conditions.

| Reaction | Reagents | Conditions | Expected Major Product Position |

| Bromination | Br₂ / FeBr₃ | Neutral/Lewis Acid | 3-Bromo |

| Chlorination | Cl₂ / AlCl₃ | Neutral/Lewis Acid | 3-Chloro |

| Nitration | HNO₃ / H₂SO₄ | Strongly Acidic | 3-Nitro (relative to the ethyl alcohol group) |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Lewis Acid | 3-Acyl |

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the aromatic ring, is generally not a feasible reaction for this compound. This type of reaction requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a leaving group (like a halide) to stabilize the negatively charged Meisenheimer complex intermediate. The subject molecule has a strong electron-donating group and lacks a suitable leaving group on the ring, making it unreactive towards NAS.

Role of this compound as a Precursor in Multi-Step Organic Synthesis

The distinct functional groups of this compound make it a valuable building block for more complex molecules, particularly in the synthesis of dyes, functional materials, and potential pharmaceutical agents. nih.gov

The N,N-diethylaminophenyl core is a common structural motif in many synthetic dyes. The parent compound, N,N-diethylaniline, is a known precursor for triarylmethane dyes like Brilliant Green and Patent Blue V. wikipedia.org By analogy, this compound can be used to synthesize similar dyes. The phenethyl alcohol moiety can modify the dye's physical properties, such as solubility, or provide a reactive handle for covalent attachment to substrates like polymers or biomolecules. For example, the structurally similar N-ethyl-n-(2-hydroxyethyl)-4-(4-nitrophenylazo)aniline is itself a disperse dye, highlighting the utility of the N-(2-hydroxyethyl)aniline scaffold in producing azo dyes. sigmaaldrich.com

In materials science, related compounds like N,N-di-(2-hydroxyethyl)-aniline serve as intermediates for polyester (B1180765) resins and as curing agents for urethane (B1682113) elastomers. tristarintermediates.org The primary alcohol of this compound can participate in polymerization reactions to form polyesters or polyurethanes, while the diethylamino group can influence the material's final properties, such as its thermal stability or affinity for acidic species.

Furthermore, the carbamates derived from this alcohol are of interest in medicinal chemistry. Phenyl carbamates are a key structural feature in numerous drugs, including those targeting the central nervous system. tandfonline.comgoogle.com The ability to easily convert this compound into a variety of carbamate derivatives makes it a useful starting point for creating libraries of compounds for drug discovery.

The following table outlines the role of this compound and its structural analogs as precursors in various applications.

| Precursor | Application Area | Example of Product Class |

| This compound | Dye Synthesis | Azo Dyes, Triarylmethane Dyes |

| This compound | Materials Science | Polyesters, Polyurethanes |

| This compound | Medicinal Chemistry | Phenyl Carbamate Derivatives |

| N,N-Diethylaniline | Dye Synthesis | Brilliant Green, Patent Blue V wikipedia.org |

| N,N-Di-(2-hydroxyethyl)-aniline | Polymer Synthesis | Polyester Resins, Urethane Elastomers tristarintermediates.org |

Applications in Photochemical and Photophysical Research

Investigation as a Photoinitiator or Co-initiator in Polymerization Systems

There is no available research investigating 4-(Diethylamino)phenethyl alcohol as a photoinitiator or co-initiator in polymerization systems.

However, research on the analogous compound, 4-(N,N-dimethylamino)phenethyl alcohol (DMPOH), has shown its potential as a co-initiator in dental resin composites when used with camphorquinone (B77051) (CQ). In a study comparing DMPOH with the commonly used co-initiator ethyl-4-(dimethylamino)benzoate (EDAB), resin composites containing DMPOH exhibited a degree of conversion of 49.9%, which was not significantly different from the 50.7% achieved with EDAB. This suggests that aminophenethyl alcohols can act as effective reducing agents in photopolymerization reactions initiated by a suitable photosensitizer.

No specific information exists in the literature regarding the mechanism of radical generation and propagation involving this compound.

In the context of the related DMPOH/CQ system, the proposed mechanism involves the photoexcitation of camphorquinone by visible light. The excited camphorquinone then undergoes an electron transfer reaction with the amine group of DMPOH, which acts as an electron donor. This process generates a camphorquinone radical anion and an amine radical cation. The amine radical cation can then abstract a hydrogen atom from the alpha-carbon to the nitrogen, forming a reactive alkyl radical. This alkyl radical is the species that initiates the polymerization of the monomer units, leading to the formation of a polymer chain. The propagation of the polymer chain then proceeds through the addition of further monomer units to the growing radical chain.

There is no published data on the efficiency of this compound in various monomer systems.

The study on DMPOH focused on a specific resin composite system consisting of a 35 wt% organic matrix and 65 wt% filler loading. The efficiency in other monomer systems, such as acrylates, methacrylates, or vinyl ethers, has not been reported for either DMPOH or the diethyl analog.

No studies have been found that analyze the influence of this compound on polymerization kinetics and conversion degree using techniques like near-infrared spectroscopy.

For DMPOH, the degree of conversion was determined, but detailed kinetic studies are not available in the cited research.

Electron Donor-Acceptor Interactions and Excited State Dynamics

There is a lack of research on the electron donor-acceptor interactions and excited state dynamics of this compound. The presence of the electron-donating diethylamino group and the phenyl ring suggests the potential for interesting photophysical behavior, but this has not been experimentally investigated.

Development of Photoresponsive Materials and Polymer Matrices

No publications were found that describe the use of this compound in the development of photoresponsive materials or polymer matrices.

Utilization in Advanced Imaging Techniques for Material Characterization

There is no evidence of this compound being utilized in advanced imaging techniques for material characterization.

Applications in Materials Science and Engineering

Integration into Polymeric Materials for Enhanced Properties

The incorporation of 4-(Diethylamino)phenethyl alcohol into polymer matrices can lead to significant improvements in their properties and processing characteristics. This is primarily attributed to the reactive nature of its functional groups.

In the curing of resins and composites, such as those used in dental and bone cements, this compound can function as a catalyst or an accelerator. Tertiary amines are known to initiate the anionic polymerization of epoxy resins, leading to the formation of a cross-linked network. e3s-conferences.org They can also accelerate the curing reaction between epoxy resins and other curing agents like primary and secondary amines. appliedpoleramic.com

The chemical process involves the nucleophilic nitrogen atom of the tertiary amine attacking the electrophilic carbon of the epoxy ring. This ring-opening reaction generates an alkoxide anion, which can then propagate the polymerization by attacking another epoxy group. This catalytic action can reduce the curing time and temperature of the resin system. e3s-conferences.orgresearchgate.net

A study on a closely related compound, 4-(N,N-dimethylamino)phenethyl alcohol (DMPOH), in photo-cured experimental dental resin composites demonstrated its effectiveness as a co-initiator when combined with camphorquinone (B77051) (CQ). The study found that there were no significant differences in the degree of conversion (a measure of the extent of polymerization) between resin composites containing DMPOH (49.9%) and those with the conventional co-initiator ethyl 4-(dimethylamino)benzoate (B8555087) (EDAB) (50.7%). nih.govscielo.br This indicates that 4-(dialkylamino)phenethyl alcohols can effectively participate in the polymerization process, leading to a well-cured and stable resin matrix. nih.gov The use of 4-(Dimethylamino)phenethyl alcohol as an accelerator has also been noted in the investigation of bone cement curing at a molecular level using electron spin resonance (ESR) spectroscopy. lookchem.com

Table 1: Research Findings on a Related Compound in Dental Resin Composites

| Compound | Co-initiator | Degree of Conversion (%) | Key Finding |

|---|---|---|---|

| Experimental Resin | 4-(N,N-dimethylamino)phenethyl alcohol (DMPOH) | 49.9 | No significant difference in the degree of conversion compared to the standard co-initiator. |

| Control Resin | Ethyl 4-(dimethylamino)benzoate (EDAB) | 50.7 | Established baseline for comparison of curing efficiency. |

Vat photopolymerization techniques in additive manufacturing, such as stereolithography (SLA) and digital light processing (DLP), rely on photocurable resins that solidify upon exposure to light. nih.govnih.gov These resins typically contain a photoinitiator system that generates reactive species to initiate polymerization. A common photoinitiator used is camphorquinone (CQ), which is often paired with a co-initiator, typically a tertiary amine, to enhance the efficiency of radical generation. nih.gov

The role of the tertiary amine, such as this compound, in these systems is to act as an electron and proton donor. Upon light absorption, the photoinitiator (e.g., CQ) enters an excited state and can then abstract a hydrogen atom from the amine, generating a reactive amine radical. This radical then initiates the polymerization of the monomer units, such as acrylates or methacrylates, leading to the formation of a solid polymer network. nih.govscielo.br

The study on dental composites using 4-(N,N-dimethylamino)phenethyl alcohol (DMPOH) as a co-initiator with CQ is directly relevant to the formulation of photopolymerizable systems for 3D printing, especially in biomedical applications where biocompatibility is crucial. nih.govscielo.br The ability of DMPOH to achieve a comparable degree of conversion to standard co-initiators suggests that this compound could be a viable component in developing new photopolymer resins for 3D printing with tailored properties. nih.govscielo.brgoogle.com

Potential in Dye and Pigment Chemistry due to Chromophoric Properties

The N,N-diethylaniline moiety present in this compound is a well-known auxochrome, a group that can enhance the color of a chromophore. wikipedia.org The lone pair of electrons on the nitrogen atom can be delocalized into an aromatic system, increasing the electron-donating character of the molecule. This property is fundamental to the synthesis of various dyes. For instance, N,N-diethylaniline is a precursor in the production of dyes such as brilliant green, patent blue VE, and ethyl violet. wikipedia.org

The synthesis of azo dyes, a large and important class of colorants, often involves the coupling of a diazonium salt with an electron-rich coupling component, such as an N,N-dialkylaniline derivative. researchgate.netunb.ca The electron-donating N,N-diethylamino group activates the aromatic ring for electrophilic substitution by the diazonium ion. Therefore, this compound could potentially be used as a coupling component in the synthesis of novel azo dyes. The presence of the hydroxyl group offers a site for further chemical modification, which could be used to tune the solubility and other properties of the resulting dye.

Furthermore, derivatives of N,N-diethylaniline have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics. mdpi.comresearchgate.netresearchgate.netbohrium.com Chromophores containing the bis(N,N-diethyl)aniline donor have shown significant first-order hyperpolarizability, a measure of the NLO response. researchgate.netresearchgate.net This suggests that materials incorporating the 4-(diethylamino)phenyl group may exhibit interesting optical properties.

Development of Functional Materials and Coatings

The bifunctional nature of this compound, possessing both a hydroxyl group and a tertiary amine, allows for its use as a monomer or a chain extender in the synthesis of various polymers, such as polyurethanes and polyesters. nih.govnih.gov By incorporating this compound into the polymer backbone, the properties of the resulting material can be tailored.

For example, the tertiary amine group can impart catalytic activity, improve adhesion to certain substrates, or provide sites for quaternization to introduce permanent positive charges, which can be useful for creating antimicrobial surfaces. The hydroxyl group allows for its covalent integration into polyurethane networks through reaction with isocyanates. nih.gov This approach has been used to create functional polyurethanes, for instance, by incorporating chain extenders with specific functionalities to achieve properties like radiopacity for biomedical devices. nih.gov

The phenethyl alcohol moiety itself is known for its antimicrobial and preservative properties. makingcosmetics.com This suggests that coatings formulated with polymers containing this compound units might exhibit enhanced resistance to microbial growth.

Influence on Material Microstructure and Macroscopic Performance

The study on dental composites with a related compound showed that a similar degree of conversion was achieved compared to a standard system, which suggests that the resulting polymer network has a comparable cross-link density, leading to similar mechanical performance. nih.govscielo.br

When used as a monomer in the synthesis of linear or cross-linked polymers, the structure of this compound will influence the chain packing and intermolecular interactions. The presence of the bulky diethylamino group and the aromatic ring can affect the crystallinity and glass transition temperature of the polymer. These microstructural features are critical in determining the macroscopic properties of the material, including its stiffness, toughness, and thermal characteristics.

Exploration As a Research Probe in Chemical Biology and Biochemistry Non Clinical Focus

Investigation of Molecular Interactions with Biological Macromolecules in In Vitro Systems

No specific studies detailing the molecular interactions of 4-(Diethylamino)phenethyl alcohol with biological macromolecules in in vitro systems were identified in the available literature.

For the parent compound, phenethyl alcohol (PEA) , research has shown that it interacts with proteins and can influence their structural stability. For instance, studies on Hen Egg-White Lysozyme (HEWL) revealed that PEA can promote the entrapment of intermediate species during the process of fibril formation. This suggests that the compound can bind to the protein and affect its folding and aggregation pathways.

Alcohols, in general, can disrupt the native hydrophobic core of proteins while enhancing local polar interactions, which can lead to partial unfolding or aggregation. researchgate.net The nature of these interactions is dependent on the specific alcohol and the protein . For example, some alcohols act as denaturants, while others can protect protein structures. epa.gov

Use as a Chemical Probe for Modulating Biochemical Pathways or Enzyme Activity in Model Systems

There is no available research on the use of This compound as a chemical probe for modulating biochemical pathways or enzyme activity.

However, research on phenethyl alcohol (PEA) has demonstrated its ability to modulate enzyme activity. In a study on strawberries, PEA was found to be an irreversible competitive inhibitor of phenylalanine ammonia-lyase (PAL), an important enzyme in the biosynthesis of anthocyanin pigments. nih.gov This inhibition of PAL activity and the corresponding reduction in PAL mRNA accumulation led to a failure of the fruit to develop its characteristic red color. nih.gov This highlights the potential of phenethyl alcohol derivatives to act as specific enzyme inhibitors.

Furthermore, the metabolism of alcohols involves key enzyme families like alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH), which convert alcohols to aldehydes and then to acetic acid. researchgate.net The specific structure of an alcohol can influence its affinity and turnover rate by these enzymes. researchgate.net

Fluorescent Tagging and Imaging Applications in Cellular Research Models (not human imaging)

No studies were found that utilize This compound for fluorescent tagging or imaging applications. The inherent structure of the molecule does not suggest it is a fluorophore itself, though it could potentially be used as a building block for one.

The broader field of cellular imaging leverages various fluorescent labeling strategies, including fluorescent proteins and small organic probes that can be attached to molecules of interest to visualize their dynamics and localization within cells. nih.govnih.gov The development of novel fluorescent probes is an active area of research, often focusing on creating molecules with high specificity, brightness, and photostability.

Studies on Antimicrobial or Other Biological Activities (focused on mechanism of action at a molecular/cellular level, not therapeutic efficacy)

Specific studies on the antimicrobial mechanism of This compound at a molecular or cellular level are not present in the reviewed literature.

The antimicrobial properties of phenethyl alcohol (PEA) , however, are well-documented. The primary mechanism of its antibacterial action is the disruption of the cellular membrane's permeability barrier. nih.gov Studies on Escherichia coli have shown that PEA increases the permeability of the cell envelope, leading to the leakage of essential intracellular components, such as potassium ions. nih.gov This disruption of membrane integrity is considered a primary cause of its lethal effect on bacteria. nih.gov The interaction involves the insertion of the alcohol's hydrophobic tail into the lipid bilayer, which disrupts the interactions between lipid molecules and increases membrane fluidity. This action is particularly effective against Gram-negative bacteria. nih.gov

Future Research Directions and Emerging Trends

Design and Synthesis of Novel Derivatives with Tunable Properties

The functional groups of 4-(Diethylamino)phenethyl alcohol offer significant opportunities for the synthesis of new derivatives with tailored properties. Future research will likely focus on strategic modifications of the parent molecule to enhance or introduce specific functionalities.